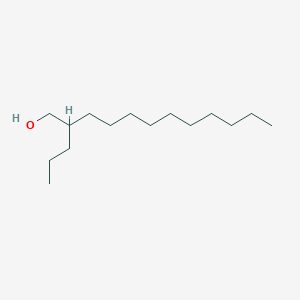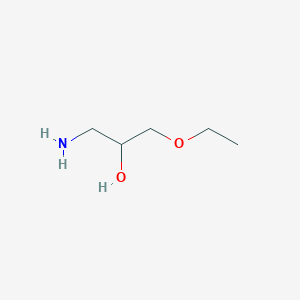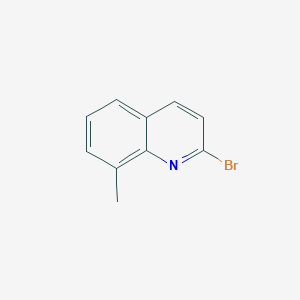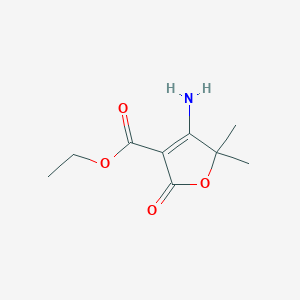
1-溴-4-(1-氯乙基)苯
描述
1-Bromo-4-(1-chloroethyl)benzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(1-chloroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(1-chloroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
荧光特性
1-溴-4-(1-氯乙基)苯已被研究其荧光特性。研究表明其在光致发光应用中具有潜力。在一项研究中,该化合物在固态中表现出显著的荧光强度,特别适用于材料科学和光学器件的应用(Liang Zuo-qi, 2015)。
合成与表征
该化合物在各种合成过程中作为前体。例如,它已被用于自下而上合成平面一维石墨烯纳米带。由于其可控的边缘形态和狭窄的宽度,这些纳米带在电子学和纳米技术中具有价值(S. Patil et al., 2012)。
分子结构分析
1-溴-4-(1-氯乙基)苯的衍生物的分子和晶体结构一直是研究的课题,为晶体学和材料科学领域做出了贡献。对这些化合物的研究有助于理解分子相互作用和与材料设计和化学合成相关的性质(M. Jotani et al., 2019)。
有机金属化学
在有机金属化学领域,已合成和分析了1-溴-4-(1-氯乙基)苯及其衍生物的电化学性质。这项研究对于理解电子转移过程并设计新材料用于电子应用具有重要意义(H. Fink et al., 1997)。
光谱分析
对1-溴-4-(1-氯乙基)苯的衍生物进行光谱分析可提供有关化合物的振动和电子性质的见解。这些信息在分析化学、材料科学和分子物理等领域至关重要(V. Udayakumar et al., 2011)。
作用机制
Target of Action
The primary target of 1-Bromo-4-(1-chloroethyl)benzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- In the first, slow or rate-determining step, the electrophile (in this case, 1-Bromo-4-(1-chloroethyl)benzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-4-(1-chloroethyl)benzene are primarily those involving benzene derivatives . The compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives .
Result of Action
The result of the action of 1-Bromo-4-(1-chloroethyl)benzene is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present .
Action Environment
The action of 1-Bromo-4-(1-chloroethyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and the specific products formed
安全和危害
未来方向
生化分析
Biochemical Properties
1-Bromo-4-(1-chloroethyl)benzene plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 1-Bromo-4-(1-chloroethyl)benzene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 1-Bromo-4-(1-chloroethyl)benzene exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific site of interaction . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
The effects of 1-Bromo-4-(1-chloroethyl)benzene can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound can degrade over time, leading to the formation of various degradation products that may have different biological activities . In vivo studies have also indicated that prolonged exposure to the compound can result in cumulative effects on cellular function, such as persistent activation of stress response pathways .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-(1-chloroethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects . For example, high doses of the compound have been associated with liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue . Additionally, threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
1-Bromo-4-(1-chloroethyl)benzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules . These metabolic reactions can influence metabolic flux and the levels of various metabolites, potentially leading to changes in cellular function . Additionally, the compound can interact with cofactors, such as NADPH, which are required for its metabolism .
Transport and Distribution
The transport and distribution of 1-Bromo-4-(1-chloroethyl)benzene within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can be transported into cells via specific transporters, such as organic anion transporters, and can bind to intracellular proteins that influence its localization and accumulation . These interactions can affect the compound’s bioavailability and its overall biological activity .
属性
IUPAC Name |
1-bromo-4-(1-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBCXCXQMLHBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561658 | |
| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20488-10-2 | |
| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)





![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)




